molecular formula C19H12F2N2O3S B2848208 2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921796-85-2

2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2848208
CAS No.: 921796-85-2
M. Wt: 386.37
InChI Key: XDQJSJPJIWZCOV-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic chemical compound designed for research applications, featuring a molecular architecture that incorporates benzofuran and thiazole heterocycles linked by a benzamide group. This structural motif is of significant interest in medicinal chemistry and chemical biology. The core components of this molecule are associated with a range of biological activities. The benzothiazole scaffold, a close analog of the benzofuran moiety present in this compound, is widely recognized for its antibacterial properties. Research indicates that such derivatives can act by inhibiting critical bacterial enzymes, including uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB) and DNA gyrase , which are essential for bacterial cell wall synthesis and DNA replication, respectively . Furthermore, the N-(thiazol-2-yl)benzamide substructure is a key pharmacophore investigated for its ability to modulate ion channel function. Specific analogs have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC) , acting as negative allosteric modulators, which provides a valuable tool for neuropharmacological research . The integration of the 7-methoxybenzofuran unit, a structure featured in other research compounds, further enhances the complexity and research potential of this molecule, suggesting potential for unique target binding and physicochemical properties . This compound is supplied for Research Use Only and is a valuable asset for in vitro studies aimed at exploring new therapeutic agents, investigating mechanisms of action against bacterial targets, or studying the physiology of ligand-gated ion channels.

Properties

IUPAC Name

2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N2O3S/c1-25-14-7-2-4-10-8-15(26-17(10)14)13-9-27-19(22-13)23-18(24)16-11(20)5-3-6-12(16)21/h2-9H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQJSJPJIWZCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

Resorcinol derivatives react with acetyl chloride in the presence of AlCl₃ to yield 2-acetyl-5-methoxyphenol. Typical conditions:

Parameter Value
Solvent Dichloromethane
Temperature 0–5°C
Yield 78–82%

Cyclization to Benzofuran

2-Acetyl-5-methoxyphenol undergoes cyclization using H₂SO₄ or polyphosphoric acid (PPA):
$$ \text{Cyclization efficiency} = 89\% \, \text{(PPA, 120°C, 3h)} \, \text{vs.} \, 76\% \, \text{(H₂SO₄, 60°C, 6h)} $$

Bromination at C-2 Position

The benzofuran intermediate is brominated using N-bromosuccinimide (NBS) in CCl₄:
$$ \text{2-Bromo-7-methoxybenzofuran: Yield 91%, purity >98% (HPLC)} $$

Thiazole Ring Formation via Hantzsch Synthesis

The 4-(7-methoxybenzofuran-2-yl)-1,3-thiazole-2-amine intermediate is prepared using modified Hantzsch conditions:

Reaction Scheme

$$ \text{2-Bromo-7-methoxybenzofuran + Thiourea → 4-(7-Methoxybenzofuran-2-yl)thiazol-2-amine} $$

Optimized Parameters

Variable Optimal Value Effect on Yield
Solvent Ethanol/Water (3:1) Maximizes solubility
Temperature 80°C Prevents decomposition
Reaction Time 8h 92% conversion

Key observation : The use of α-bromoketones instead of α-chloroketones reduces epimerization by 18%.

Amide Coupling with 2,6-Difluorobenzoyl Chloride

The final step involves nucleophilic acyl substitution under Schotten-Baumann conditions:

Reaction Protocol

  • Dissolve 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine (1 eq) in THF
  • Add 2,6-difluorobenzoyl chloride (1.2 eq) dropwise at 0°C
  • Maintain pH 8–9 with 10% NaHCO₃
  • Stir for 12h at room temperature

Yield Optimization Data

Base Used Temperature Reaction Time Yield
Triethylamine 25°C 12h 68%
NaHCO₃ 0→25°C 24h 83%
DMAP 40°C 6h 76%

Critical note : Excess acyl chloride (1.5 eq) increases yield to 89% but necessitates rigorous purification to remove residual reagents.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica column : Hexane/EtOAc (7:3) → 98.2% purity
  • Reverse-phase HPLC : MeCN/H₂O (70:30), 1mL/min → tᴿ = 8.7min

Spectroscopic Data

Technique Key Signals
¹H NMR (400MHz, CDCl₃) δ 8.21 (s, 1H, NH), 7.88 (d, J=8.4Hz, 2H, Ar-H), 6.92 (m, 2H, Ar-F)
FT-IR (KBr) 1654 cm⁻¹ (C=O), 1520 cm⁻¹ (C-N), 1245 cm⁻¹ (C-O-C)
HRMS (ESI+) m/z 387.0741 [M+H]⁺ (calc. 387.0748)

Challenges and Process Optimization

Competing Side Reactions

  • Thiazole ring opening : Mitigated by maintaining pH <9 during coupling
  • Demethylation of methoxy group : Occurs above 100°C (TGA data shows stability up to 210°C)

Scalability Considerations

Batch Size Yield Trend Purity Consistency
10g 82±3% 98.1–98.9%
100g 78±5% 97.5–98.4%
1kg 71±7% 96.8–97.7%

Solution : Implementing cryogenic reaction conditions (-20°C) improves batch consistency by 12%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reduces total synthesis time from 48h to 6h with comparable yields (85% vs. 82% conventional):

Step Conventional Time Microwave Time
Benzofuran synthesis 18h 2h
Thiazole formation 8h 45min
Amide coupling 12h 1h

Solid-Phase Synthesis

Polymer-supported reagents enable 92% yield in automated synthesizers, though with higher production costs (∼4× solution-phase).

Chemical Reactions Analysis

2.2. Thiazole Ring Formation

The thiazol-2-yl group is constructed via:

  • Hantzsch Thiazole Synthesis : Reaction of a thioamide (e.g., thiourea) with α-haloketones or α-bromo carbonyl compounds .
  • Example: Condensation of 7-methoxy-1-benzofuran-2-carbothioamide with bromoacetone yields 4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine .

Reaction Conditions :

  • Solvent: DMF or ethanol.
  • Catalyst: Piperidine or K2_2CO3_3 .

2.3. Amide Coupling

The final step involves coupling the thiazole-2-amine with 2,6-difluorobenzoic acid :

  • EDCI/HOBt-mediated coupling : Activates the carboxylic acid for nucleophilic attack by the amine .
  • Alternative: Use of chloroacetyl chloride to form an intermediate acetamide, followed by displacement .

Reaction Scheme :2 6 Difluorobenzoic acid+4 7 Methoxy 1 benzofuran 2 yl 1 3 thiazol 2 amineEDCI DCMTarget Compound\text{2 6 Difluorobenzoic acid}+\text{4 7 Methoxy 1 benzofuran 2 yl 1 3 thiazol 2 amine}\xrightarrow{\text{EDCI DCM}}\text{Target Compound}

Key Reaction Data

Step Reagents/Conditions Yield Reference
Benzofuran cyclizationKnoevenagel condensation, H2_2SO4_478%
Thiazole formationBromoacetone, K2_2CO3_3, DMF65%
Amide couplingEDCI, HOBt, DCM, 0°C to RT72%

Mechanistic Insights

  • Benzofuran cyclization : Proceeds via enolate formation, followed by intramolecular electrophilic aromatic substitution .
  • Thiazole synthesis : Involves nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromoketone, followed by cyclodehydration .
  • Amide bond formation : Carbodiimide-mediated activation forms an O-acylisourea intermediate, facilitating amine attack .

Stability and Reactivity

  • Hydrolysis susceptibility : The amide bond is stable under physiological pH but may hydrolyze under strongly acidic or basic conditions .
  • Methoxy group stability : Resists oxidation due to electron-donating effects but can undergo demethylation under harsh conditions (e.g., TMSCl/NaI) .

Research Findings

  • Antimicrobial activity : Analogous thiazole-benzofuran hybrids exhibit MIC values of 0.08–0.32 μM against Mycobacterium tuberculosis .
  • Binding affinity : Molecular docking studies suggest strong interactions (ΔG = −8.4 kcal/mol) with bacterial DprE1 enzyme, correlating with anti-TB activity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and benzofuran moieties exhibit substantial anticancer properties. For instance, derivatives of thiazole have shown effectiveness against various cancer cell lines, including colon carcinoma and breast cancer. The presence of specific substituents on the benzofuran ring enhances the growth-inhibitory effects of these compounds:

CompoundCell LineIC50 (µM)
24aHCT-152.01
22HT295.71
41bMCF-76.14

The compound has been structurally designed to optimize interactions with biological targets, potentially leading to improved efficacy against tumors .

Antimicrobial Activity

The compound also displays promising antibacterial and antifungal properties. Studies have demonstrated that thiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function:

CompoundMicrobial TargetMIC (µg/mL)
42Staphylococcus epidermidis93.7
51E. coli46.9

Such findings suggest that the incorporation of fluorine and methoxy groups may enhance the antimicrobial potency of the compound .

GPR120 Agonism

Recent studies have identified the compound as a potential agonist for GPR120, a receptor implicated in metabolic regulation and inflammation. Activation of this receptor can promote the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis and appetite regulation:

  • Mechanism : GPR120 activation leads to increased GLP-1 secretion from intestinal L-cells.
  • Potential Applications : This mechanism positions the compound as a candidate for developing treatments for obesity and type 2 diabetes .

Case Study 1: Anticancer Efficacy

In a controlled study, derivatives similar to 2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide were tested against multiple cancer cell lines. The results indicated that modifications to the thiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Screening

A series of synthesized thiazole derivatives were evaluated for their antimicrobial efficacy against a panel of pathogens. The compound demonstrated superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, either by activating or inhibiting them. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name Molecular Formula Key Functional Groups Biological Target/Activity Reference
2,6-Difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide C₂₁H₁₆F₂N₂O₄S Thiazole, benzofuran, difluorobenzamide Not explicitly reported (structural focus)
RO2959 (CRAC channel blocker) C₁₉H₁₄F₂N₄O₂S Pyrazine, thiazole, difluorobenzamide SOCE inhibition in T cells
GSK-5503A C₂₄H₁₉F₂N₃O₂ Pyrazole, phenoxybenzyl, difluorobenzamide Selective CRAC channel blocker
GSK-7975A C₁₉H₁₄F₅N₃O₂ Pyrazole, trifluoromethyl, difluorobenzamide CRAC channel inhibition
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₆ClF₂N₂OS Thiazole, chloro, difluorobenzamide Antimicrobial (PFOR enzyme inhibition)

Key Structural and Functional Differences

Heterocyclic Core Modifications

  • Thiazole vs. Pyrazole/Pyrazine Cores: The target compound’s 1,3-thiazole core distinguishes it from pyrazole-based CRAC inhibitors like GSK-5503A and RO2957. In contrast, pyrazines (e.g., RO2959) offer planar geometry for π-π interactions but lower metabolic stability .

Substituent Effects

  • 7-Methoxybenzofuran vs. Phenoxy/Phenyl Groups: The 7-methoxybenzofuran substituent in the target compound increases steric bulk compared to GSK-5503A’s phenoxybenzyl group. This may limit membrane permeability but improve selectivity for hydrophobic binding pockets .
  • Fluorination Patterns : While all compounds feature difluorobenzamide , GSK-7975A incorporates a trifluoromethyl group, enhancing electron-withdrawing effects and resistance to oxidative metabolism .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound RO2959 N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
LogP (Predicted) 3.8 3.2 2.9
Hydrogen Bond Donors 1 1 2
Rotatable Bonds 5 6 3
Polar Surface Area (Ų) 89.5 85.2 78.3
  • Lipophilicity : The target compound’s higher LogP (3.8) suggests superior membrane permeability compared to RO2959 (3.2) and the chloro-thiazole analogue (2.9) .
  • Crystal Packing : The chloro-thiazole analogue forms centrosymmetric dimers via N–H···N hydrogen bonds, whereas the target compound’s methoxybenzofuran may promote C–H···O/F interactions, altering solubility .

Biological Activity

2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that combines a benzamide structure with thiazole and benzofuran moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H15F2N3O3\text{C}_{18}\text{H}_{15}\text{F}_2\text{N}_3\text{O}_3

It features:

  • Two fluorine atoms at the 2 and 6 positions of the benzamide ring.
  • A methoxy group attached to a benzofuran moiety.
  • A thiazole ring , which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cell wall synthesis or protein function. This is a common mechanism observed in many thiazole derivatives.
  • Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through intrinsic and extrinsic pathways, potentially mediated by interactions with specific proteins involved in cell cycle regulation.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole-containing compounds. For instance, derivatives with similar functional groups have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups on the aromatic rings enhances this activity due to improved interaction with microbial targets .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit potent cytotoxic effects against various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for these compounds were reported to be lower than those for standard chemotherapeutics like doxorubicin, indicating a promising therapeutic potential .

CompoundCell LineIC50 (µM)Reference
Compound 13A431< 10
Compound 22HT29< 5

Case Studies

  • Thiazole Derivatives : A study on thiazole derivatives revealed that modifications at specific positions significantly influenced their anticancer activity. The presence of hydrophobic interactions was crucial for binding to target proteins involved in cancer progression .
  • Benzofuran Analogues : Research on benzofuran derivatives indicated that substituents like methoxy groups enhance their biological activities by improving solubility and bioavailability .

Q & A

Q. What are the key steps in synthesizing 2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide?

  • Methodological Answer : The synthesis typically involves coupling a thiazol-2-amine derivative with a benzoyl chloride under basic conditions. For example, in analogous compounds, 5-chlorothiazol-2-amine reacts with 2,4-difluorobenzoyl chloride in pyridine, followed by overnight stirring and purification via silica gel chromatography and recrystallization (e.g., methanol) . Critical parameters include stoichiometric control, solvent choice (e.g., pyridine for acid scavenging), and purification to remove unreacted intermediates.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

  • Methodological Answer : X-ray crystallography is the gold standard. In related benzamide-thiazole derivatives, centrosymmetric dimers form via N–H⋯N hydrogen bonds. Non-classical interactions (e.g., C–H⋯F/O) further stabilize the lattice. Refinement involves riding models for H atoms and anisotropic displacement parameters for heavy atoms . Such data guide solubility predictions and polymorph screening.

Q. What preliminary assays are used to assess its bioactivity?

  • Methodological Answer : Enzyme inhibition assays (e.g., pyruvate:ferredoxin oxidoreductase/PFOR) are prioritized due to structural similarity to nitazoxanide derivatives. In vitro testing against anaerobic pathogens or cancer cell lines, followed by IC50 determination, is common. Structural analogs with methoxy/fluorine substitutions often show enhanced binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in multi-step reactions?

  • Methodological Answer : Yield optimization involves:
  • Temperature control : Low temperatures (0–5°C) during acyl chloride addition to prevent side reactions.
  • Catalyst use : For example, Cu(I) catalysts in click chemistry for thiazole functionalization (e.g., triazole coupling) .
  • Purification : Gradient elution in HPLC or flash chromatography to isolate isomers or byproducts.
  • Reagent quality : Anhydrous solvents and freshly distilled benzoyl chlorides improve reproducibility .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum content) or impurity profiles. Strategies include:
  • Orthogonal assays : Validate enzyme inhibition with isothermal titration calorimetry (ITC) and cellular viability assays.
  • Batch analysis : Compare NMR/HPLC purity (>95%) across studies.
  • Molecular docking : Use software like AutoDock to reconcile structural activity relationships (SAR) with experimental IC50 values .

Q. What computational methods predict the compound’s stability and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) to predict sites for electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations assess solvation effects and protein-ligand stability. For example, trifluoromethyl groups in analogs increase metabolic stability by reducing CYP450 interactions .

Q. How does the methoxy-benzofuran moiety influence pharmacokinetics?

  • Methodological Answer : The methoxy group enhances lipophilicity (logP ↑), improving membrane permeability. However, it may reduce aqueous solubility. In silico ADMET tools (e.g., SwissADME) predict bioavailability, while in vitro assays (Caco-2 permeability, microsomal stability) validate these models. Comparative studies with des-methoxy analogs quantify the moiety’s contribution .

Q. What strategies are used to design derivatives with improved target selectivity?

  • Methodological Answer :
  • Bioisosteric replacement : Swap fluorine with chlorine to modulate electron-withdrawing effects.
  • Side-chain diversification : Introduce morpholine or piperazine rings via Suzuki coupling to enhance solubility and target engagement.
  • Proteomics profiling : Identify off-target binding using affinity chromatography-mass spectrometry .

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